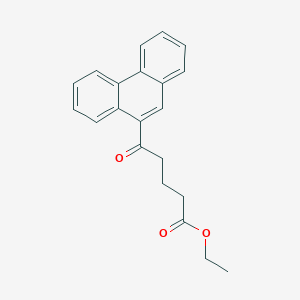

Ethyl 5-oxo-5-(9-phenanthryl)valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-phenanthren-9-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-2-24-21(23)13-7-12-20(22)19-14-15-8-3-4-9-16(15)17-10-5-6-11-18(17)19/h3-6,8-11,14H,2,7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMCWNVREMBRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645607 | |

| Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-88-0 | |

| Record name | Ethyl 5-oxo-5-(phenanthren-9-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number 898752-88-0 properties

CAS Number: 898752-88-0

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential biological activities of Ethyl 5-oxo-5-(9-phenanthryl)valerate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is classified as a γ-keto ester.[1] Its structure incorporates a phenanthrene moiety, a polycyclic aromatic hydrocarbon known for conferring unique electronic and steric properties, and a keto-ester functional group, which makes it a versatile intermediate for further chemical modifications.[1]

| Property | Value | Source |

| CAS Number | 898752-88-0 | [1] |

| Molecular Formula | C₂₁H₂₀O₃ | [2] |

| Molecular Weight | 320.38 g/mol | [3] |

| InChI Key | QSMCWNVREMBRCR-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not publicly available, the following are predicted characteristics based on analogous structures and spectroscopic principles.

| Spectroscopy | Predicted Data |

| ¹H NMR | * Aromatic Protons (phenanthrene): Multiple signals in the range of 7.5-8.8 ppm. The protons closest to the carbonyl group will be shifted downfield. * Ethyl Ester Protons: A quartet around 4.1 ppm (OCH₂) and a triplet around 1.2 ppm (CH₃).[3][4] * Valerate Chain Protons: Triplets around 3.2 ppm (CH₂ adjacent to carbonyl), 2.5 ppm (CH₂ adjacent to ester), and a multiplet around 2.0 ppm for the central CH₂. |

| ¹³C NMR | * Carbonyl Carbons: Ketone C=O around 198-202 ppm; Ester C=O around 172-175 ppm. * Phenanthrene Carbons: Multiple signals in the aromatic region (120-140 ppm). * Ethyl Ester Carbons: OCH₂ around 61 ppm; CH₃ around 14 ppm.[5] * Valerate Chain Carbons: Resonances in the range of 20-40 ppm. |

| IR Spectroscopy | * C=O Stretching (Ketone): Strong absorption band around 1680-1690 cm⁻¹ (conjugated to the aromatic ring).[6] * C=O Stretching (Ester): Strong absorption band around 1730-1740 cm⁻¹.[7] * C-O Stretching (Ester): Absorption in the 1100-1300 cm⁻¹ region. * Aromatic C-H Stretching: Above 3000 cm⁻¹. * Aliphatic C-H Stretching: Below 3000 cm⁻¹. |

| Mass Spectrometry | * Molecular Ion Peak (M⁺): m/z = 320. * Major Fragmentation Peaks: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 275. A prominent peak corresponding to the phenanthroyl cation at m/z = 205. Further fragmentation of the phenanthrene ring is also expected.[8][9] |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound involves a two-step process: Friedel-Crafts acylation followed by Fischer esterification.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid (Friedel-Crafts Acylation)

This step involves the acylation of phenanthrene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.1 equivalents) portion-wise.

-

After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 5-oxo-5-(9-phenanthryl)valeric acid, can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Fischer Esterification)

The carboxylic acid precursor is then esterified using ethanol in the presence of a strong acid catalyst.[10]

Experimental Protocol:

-

Dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, phenanthrene derivatives are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[3][4][11][12][13] These activities are often attributed to the ability of the planar aromatic system to intercalate with DNA or interact with protein active sites.

Potential Signaling Pathways

Based on the activities of other phenanthrene compounds, potential signaling pathways that could be modulated by this compound include:

-

Inflammatory Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), and modulation of transcription factors such as NF-κB.[14]

-

Apoptosis Pathways: Induction of programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Bacterial Growth Inhibition: Disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[4]

Experimental Protocols for Biological Screening

The following are generalized protocols for the preliminary screening of the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[11]

Experimental Workflow:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of this compound and incubate for a further 24 to 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay screens for anti-inflammatory activity by assessing the inhibition of heat-induced protein denaturation.[15]

Methodology:

-

Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Incubate the mixture at 37 °C for 20 minutes.

-

Induce denaturation by heating at 72 °C for 5 minutes.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Diclofenac sodium can be used as a positive control. A decrease in turbidity indicates inhibition of protein denaturation.

Antibacterial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[16]

Experimental Workflow:

Caption: Workflow for the broth microdilution antibacterial assay.

Methodology:

-

Perform serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl valerate(539-82-2) 1H NMR spectrum [chemicalbook.com]

- 4. Ethyl valerate | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 13. 9-Acetylphenanthrene | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Ethyl 5-oxo-5-(9-phenanthryl)valerate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 5-oxo-5-(9-phenanthryl)valerate, a compound of interest in various research and development applications. The following information has been compiled to support laboratory work, computational modeling, and further scientific investigation.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design and interpretation.

| Property | Value |

| Molecular Formula | C21H20O3[1] |

| Molecular Weight | 320.4 g/mol [2] |

As this guide focuses solely on the molecular weight and formula of this compound, sections on experimental protocols and signaling pathways are not applicable.

References

"Ethyl 5-oxo-5-(9-phenanthryl)valerate" synthesis from 5-oxo-5-(9-phenanthryl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate from its precursor, 5-oxo-5-(9-phenanthryl)valeric acid. The primary synthetic route is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. This document provides a comprehensive overview of the methodology, including a representative experimental protocol and the underlying chemical principles.

Introduction

This compound is a keto ester containing a bulky phenanthryl moiety. Such compounds are of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the phenanthrene nucleus. The synthesis of this specific ester from its corresponding carboxylic acid is a direct application of the Fischer-Speier esterification, a cornerstone of organic synthesis for the formation of esters.[1]

The reaction involves the treatment of 5-oxo-5-(9-phenanthryl)valeric acid with ethanol in the presence of a strong acid catalyst. The equilibrium of this reaction is typically shifted towards the product by using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.

Reaction Scheme and Mechanism

The overall transformation is the conversion of a carboxylic acid to an ethyl ester through an acid-catalyzed nucleophilic acyl substitution.

Signaling Pathway of Fischer-Speier Esterification

References

Spectroscopic Data for Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound Ethyl 5-oxo-5-(9-phenanthryl)valerate, a molecule of interest in synthetic and medicinal chemistry. Despite a thorough search of publicly available scientific databases and chemical repositories, experimental spectroscopic data for this specific compound remains largely unavailable. This guide summarizes the current status of knowledge and provides context for the expected spectroscopic characteristics based on its chemical structure.

Introduction

This compound possesses a unique chemical architecture, incorporating a polycyclic aromatic phenanthrene moiety, a ketone, and an ethyl ester functional group. This combination of features makes it a potential candidate for various applications, including as a building block in organic synthesis or as a scaffold in drug discovery. Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of such compounds. However, as of the latest searches, detailed experimental spectra for this compound have not been published in accessible literature.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 898752-88-0[1][2] |

| Molecular Formula | C21H20O3[2] |

| Molecular Weight | 320.4 g/mol [1] |

| InChI Key | QSMCWNVREMBRCR-UHFFFAOYSA-N[1] |

Spectroscopic Data: Current Availability

A comprehensive search for experimental spectroscopic data for this compound has yielded no publicly available ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data.[1] Chemical suppliers and databases that list the compound do not currently provide any experimental spectra.

Predicted Spectroscopic Characteristics

In the absence of experimental data, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the phenanthrene ring, the aliphatic chain protons, and the ethyl ester group. The aromatic region would likely be complex due to the coupling of the phenanthrene protons. The methylene protons adjacent to the ketone and the ester would appear as triplets, while the methylene protons in the middle of the chain would likely be a multiplet. The ethyl group would present as a quartet and a triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum would be expected to show signals for the carbonyl carbons of the ketone and the ester, multiple signals in the aromatic region for the phenanthrene ring, and signals for the aliphatic carbons of the valerate chain and the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of its functional groups.[1] Key expected peaks would include C=O stretching vibrations for the ketone and the ester, C-O stretching for the ester, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[1]

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (320.4 g/mol ). Fragmentation patterns would likely involve cleavage at the keto and ester functionalities.

Experimental Protocols

As no experimental data has been cited, a detailed experimental protocol cannot be provided. However, standard methodologies for obtaining spectroscopic data would be applicable.

-

NMR Spectroscopy: Samples would typically be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: Spectra could be obtained using an FT-IR spectrometer, with the sample prepared as a thin film, a KBr pellet, or analyzed directly using an ATR accessory.

-

Mass Spectrometry: A variety of ionization techniques could be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer to determine the mass-to-charge ratio of the molecule and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Validation.

Conclusion

While "this compound" is a documented chemical entity, a notable gap exists in the public domain regarding its experimental spectroscopic data. This guide highlights the absence of this critical information and provides a predictive framework for its spectroscopic characteristics. Researchers working with this compound are encouraged to perform and publish these analyses to enrich the collective scientific knowledge base.

References

Technical Guide: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a γ-Keto Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a γ-keto ester incorporating a phenanthrene moiety. This document details the compound's chemical properties, a plausible synthetic pathway with detailed experimental protocols, and predicted analytical data. Furthermore, it explores the potential biological activities of this molecule, drawing on the known pharmacological profiles of phenanthrene derivatives and γ-keto esters, and proposes potential mechanisms of action relevant to drug development.

Introduction

This compound is a polyfunctional organic molecule characterized by a γ-keto ester chain attached to the 9-position of a phenanthrene nucleus. The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis. The phenanthrene core is a well-known pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects[1][2][3][4][5][6][7]. The γ-keto ester functionality offers multiple sites for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced or novel therapeutic properties. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

Below is a summary of the known and predicted properties of this compound and its synthetic precursor.

| Property | Value | Source |

| IUPAC Name | Ethyl 5-oxo-5-(9-phenanthryl)pentanoate | --- |

| Synonyms | This compound | --- |

| CAS Number | 898752-88-0 | [1] |

| Molecular Formula | C₂₂H₂₀O₃ | Calculated |

| Molecular Weight | 320.4 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | --- |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, acetone), insoluble in water | --- |

| Precursor | 5-oxo-5-(9-phenanthryl)valeric acid | --- |

| Precursor CAS | 898766-03-5 | --- |

| Precursor Mol. Wt. | 292.33 g/mol | --- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process involving a Friedel-Crafts acylation followed by an esterification reaction.

Logical Workflow for Synthesis

References

- 1. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Versatile Synthetic Building Block for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(9-phenanthryl)valerate is a functionalized γ-keto ester incorporating a polycyclic aromatic phenanthrene moiety. This unique structural combination makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of both a ketone and an ester functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse heterocyclic compounds and other intricate organic molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, complete with detailed, plausible experimental protocols and characterization data.

Introduction

The phenanthrene nucleus is a key structural motif found in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties. The incorporation of this polycyclic aromatic system into synthetic intermediates offers a powerful strategy for the development of novel therapeutic agents and functional materials. This compound, as a γ-keto ester, provides two reactive handles for further molecular elaboration. The ketone can undergo various nucleophilic additions and condensation reactions, while the ester group can be readily hydrolyzed, reduced, or converted to other functional groups. This dual reactivity, coupled with the inherent properties of the phenanthrene core, positions this compound as a highly attractive starting material for synthetic chemists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 898752-88-0 | [1][2] |

| Molecular Formula | C₂₁H₂₀O₃ | [3][4] |

| Molecular Weight | 320.39 g/mol | [1][3][5] |

| Appearance | Off-white to yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis

The synthesis of this compound can be achieved through a two-step sequence involving a Friedel-Crafts acylation followed by a Fischer esterification. A detailed, representative protocol for each step is provided below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Oxo-5-(9-phenanthryl)valeric Acid via Friedel-Crafts Acylation

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add phenanthrene (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.2 eq).

-

Solvent Addition: Add anhydrous carbon disulfide (CS₂) as the solvent.

-

Reagent Addition: Dissolve glutaric anhydride (1.1 eq) in anhydrous CS₂ and add it dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Remove the CS₂ by steam distillation or rotary evaporation. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to afford 5-oxo-5-(9-phenanthryl)valeric acid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 60-75% |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

Step 2: Synthesis of this compound via Fischer Esterification

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 8-12 hours |

| Temperature | Reflux |

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.7-7.6 (m, 9H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.30 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂COOEt), 2.10 (p, J = 7.1 Hz, 2H, -COCH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200.1 (Ar-C=O), 173.0 (-COO-), 138.0, 131.9, 131.0, 130.5, 128.8, 128.7, 127.2, 127.0, 126.9, 125.2, 123.1, 122.9 (Ar-C), 60.5 (-OCH₂-), 38.0 (-COCH₂-), 33.5 (-CH₂COOEt), 20.0 (-COCH₂CH₂-), 14.2 (-CH₃). |

| IR (KBr, cm⁻¹) | ν: ~3060 (Ar C-H), ~2980, 2940 (Aliphatic C-H), ~1735 (Ester C=O), ~1685 (Aryl Ketone C=O), ~1600, 1500 (Ar C=C), ~1250 (C-O stretch). |

| Mass Spec. (EI) | m/z (%): 320 (M⁺), 291, 275, 205, 177. |

Applications in Synthesis: A Case Study - Paal-Knorr Pyrrole Synthesis

The γ-dicarbonyl nature of this compound makes it an ideal substrate for the Paal-Knorr synthesis of substituted pyrroles. This reaction provides a straightforward route to novel, highly functionalized phenanthryl-pyrrole derivatives, which are of interest in medicinal chemistry due to the prevalence of the pyrrole ring in bioactive molecules.

Caption: Paal-Knorr synthesis of a phenanthryl-pyrrole derivative.

Plausible Experimental Protocol for the Synthesis of a Phenanthryl-Substituted Pyrrole

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or acetic acid, add a primary amine (e.g., aniline or benzylamine, 1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.

-

Reaction: Heat the reaction mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 2-(9-phenanthryl)-5-(2-ethoxycarbonylethyl)pyrrole.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the construction of complex organic molecules. Its synthesis via a two-step sequence is straightforward, and its dual functionality allows for a variety of subsequent transformations. The utility of this building block has been demonstrated through a plausible application in the Paal-Knorr pyrrole synthesis, highlighting its potential for generating novel heterocyclic scaffolds for drug discovery and materials science. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. This compound | 898752-88-0 | Benchchem [benchchem.com]

- 2. Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate | 898757-60-3 | Benchchem [benchchem.com]

- 3. Ethyl valerate | Sigma-Aldrich [sigmaaldrich.com]

- 4. Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (Page 85) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 5. 9-phenanthryl,9-phenanthro,9-phenanthryl,9-phenanthryl,9-phenanthro,9-phenanthryl,9-phenanthryl,9-phenanthren,9-phenanthrene | Sigma-Aldrich [sigmaaldrich.com]

The 9-Position of Phenanthrene: A Locus of Enhanced Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in a non-linear arrangement, presents a fascinating landscape of chemical reactivity. Among its various positions, the C9 and C10 carbons stand out as sites of pronounced reactivity, with the 9-position being a primary focus for a multitude of chemical transformations. This guide provides a comprehensive exploration of the reactivity at the 9-position of the phenanthrene core, offering insights into the underlying electronic factors and detailing experimental protocols for key reactions. This understanding is crucial for the strategic design and synthesis of novel phenanthrene-based compounds with potential applications in medicinal chemistry, materials science, and organic electronics.

Electronic and Steric Landscape of the Phenanthrene Nucleus

The heightened reactivity of the 9-position in phenanthrene is a direct consequence of its electronic structure. Electrophilic aromatic substitution, a cornerstone of aromatic chemistry, proceeds via the formation of a cationic intermediate known as a Wheland or sigma complex. When an electrophile attacks the 9-position, the resulting carbocation is significantly stabilized by resonance. This is because the positive charge can be delocalized across the phenanthrene system while preserving two intact benzene rings, thus retaining a substantial portion of the aromatic stabilization energy.[1][2] In contrast, attack at other positions leads to intermediates with less favorable resonance stabilization.

The 9,10-bond of phenanthrene exhibits a higher degree of double-bond character compared to other bonds in the molecule, making it susceptible to addition reactions as well.[3] However, substitution reactions are often favored as they lead to the restoration of the fully aromatic system.

Electrophilic Substitution at the 9-Position

The 9-position of phenanthrene is a prime target for a variety of electrophilic substitution reactions. The following sections detail the key transformations, including quantitative data on product distribution and detailed experimental protocols.

Halogenation: The Case of Bromination

Bromination of phenanthrene readily occurs at the 9-position, yielding 9-bromophenanthrene as the major product. This reaction serves as a gateway to a wide array of 9-substituted phenanthrene derivatives.

Quantitative Data: Isomer Distribution in Electrophilic Substitution

| Electrophile/Reaction | Position 1 | Position 2 | Position 3 | Position 4 | Position 9 | Solvent | Reference |

| Acetyl Chloride / AlCl₃ | 2% | 4% | - | 0.5% | 54% | Ethylene dichloride | [4][5] |

| Acetyl Chloride / AlCl₃ | 18% | - | 37% | 8% | 37% | Chloroform | [4][5] |

| Acetyl Chloride / AlCl₃ | - | 27% | 65% | - | - | Nitrobenzene | [4][5] |

| Benzoyl Chloride / AlCl₃ | Major | Minor | Major | Minor | Major | Chloroalkane/CS₂ | [6] |

| Nitration | - | - | Major | - | Minor | Acetic Anhydride | [7] |

Note: The table summarizes isomer distribution under different conditions. The 9-isomer is often the kinetically favored product in Friedel-Crafts acylation, while other isomers can be thermodynamically favored.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

Phenanthrene

-

Carbon tetrachloride (CCl₄), dry

-

Bromine (Br₂)

-

Ethanol (for recrystallization)

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.

-

Heat the mixture to a gentle reflux with stirring.

-

From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will be evolved and should be directed to a fume hood or a trap.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

-

Remove the solvent by distillation under reduced pressure (10-30 mm).

-

The residue, which is impure 9-bromophenanthrene, is then distilled under high vacuum. Collect the fraction boiling at 177–190°C/2 mm.

-

The distilled product can be further purified by recrystallization from ethanol to yield 9-bromophenanthrene.

Yield: 90-94%

Nitration

Nitration of phenanthrene can lead to a mixture of isomers, with the 9-nitro derivative being a significant product under certain conditions.

Experimental Protocol: Synthesis of 9-Nitrophenanthrene (Inferred from Anthracene Nitration)

Materials:

-

Phenanthrene

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

Procedure:

-

Suspend finely powdered phenanthrene in glacial acetic acid in a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

-

Immerse the flask in a water bath to maintain the temperature between 20-25°C.

-

Slowly add concentrated nitric acid from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C.

-

After the addition is complete, continue stirring until a clear solution is obtained (approximately 30 minutes), and then stir for an additional 30 minutes.

-

The reaction mixture can then be worked up by pouring it into water to precipitate the crude product.

-

The crude nitrophenanthrene mixture can be purified by recrystallization or chromatography to isolate the 9-nitro isomer.

Note: The regioselectivity of nitration is sensitive to reaction conditions.

References

- 1. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts acylations of aromatic hydrocarbons. Part X. Benzoylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 1-NITROPHENANTHRENE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-oxo-5-(9-phenanthryl)valerate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 5-oxo-5-(9-phenanthryl)valerate, a γ-keto ester of significant interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally related molecules to provide reliable predictions and detailed experimental protocols for its characterization.

Core Compound Characteristics

This compound is characterized by the presence of a ketone and an ester functional group, specifically as a γ-keto ester where the keto group is on the gamma carbon relative to the ester's carbonyl group.[1] The phenanthryl moiety, a polycyclic aromatic hydrocarbon, imparts significant electronic and steric properties to the molecule.[1]

| Property | Value | Source |

| CAS Number | 898752-88-0 | BenchChem |

| Molecular Formula | C21H20O3 | ChemicalBook |

| Molecular Weight | 320.4 g/mol | BenchChem |

Predicted Solubility Profile

The solubility of an organic compound is dictated by its polarity and the intermolecular forces it can form with a solvent. Based on the structure of this compound, which contains a large, non-polar phenanthrene ring and a more polar ethyl ester and ketone group, the following solubility profile is predicted. Phenanthrene itself is soluble in many organic solvents and sparingly soluble in aqueous solutions.[2]

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Benzene) | High | The large, non-polar phenanthrene group will interact favorably with non-polar solvents via London dispersion forces. Phenanthrene is known to be soluble in solvents like toluene and benzene.[3][4] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF) | Moderate to High | The ketone and ester functional groups will contribute to polarity, allowing for dipole-dipole interactions with these solvents. Phenanthrene shows solubility in acetone and DMF.[2][3] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low to Moderate | The potential for hydrogen bonding with the carbonyl oxygen atoms exists, but the large hydrophobic phenanthrene ring will likely limit solubility. Phenanthrene is soluble in ethanol.[3] |

| Aqueous Solutions (e.g., Water, Buffers) | Very Low | The molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water. Phenanthrene is nearly insoluble in water.[4] |

Predicted Stability Profile

The stability of this compound is primarily influenced by the reactivity of the ester and ketone functional groups. Gamma-keto esters are known to be susceptible to certain chemical transformations.

| Condition | Predicted Stability | Rationale |

| Acidic Conditions (Strong Acid) | Low | The ester linkage is susceptible to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol. |

| Basic Conditions (Strong Base) | Low | The ester can undergo base-catalyzed hydrolysis (saponification). Additionally, the α-protons to the ketone are acidic and can be removed by a strong base, leading to enolate formation and potential side reactions. |

| Elevated Temperature | Moderate | Thermal decomposition may occur at high temperatures, though the aromatic phenanthrene core is generally stable. |

| Light (UV) | Moderate to Low | Polycyclic aromatic hydrocarbons like phenanthrene can be sensitive to UV light and may undergo photochemical reactions. |

| Oxidizing/Reducing Agents | Low | The ketone group can be reduced to a secondary alcohol, and the phenanthrene ring can be oxidized under strong oxidizing conditions. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The compound completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

Protocol 2: Quantitative Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the aqueous solubility of the compound at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a flask to ensure a saturated solution.

-

Add a known volume of water.

-

Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, allow the solution to stand for a few hours for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any suspended microcrystals, centrifuge the aliquot at high speed.

-

Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

The solubility is reported in mg/mL or mol/L.

Protocol 3: Assessment of Chemical Stability

This protocol evaluates the stability of the compound under acidic and basic conditions.

Materials:

-

This compound

-

Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare reaction mixtures by adding a small aliquot of the compound's stock solution to solutions of HCl and NaOH at different concentrations. Prepare a control sample in a neutral buffer or the organic solvent alone.

-

Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37 °C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quench the reaction if necessary (e.g., by neutralizing the acid or base).

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

-

Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate key concepts related to the handling and potential application of this compound.

Caption: Workflow for the qualitative determination of solubility.

Caption: Potential chemical transformations of a γ-keto ester.

Caption: A generalized workflow for assessing the biological activity of a new chemical entity.

References

The Rising Potential of Phenanthrene Keto Esters in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenanthrene scaffold, a three-ring aromatic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the diverse derivatives of phenanthrene, a particular class, phenanthrene keto esters, is emerging as a promising area of research for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology.

Synthetic Strategies for Phenanthrene Keto Esters

The synthesis of phenanthrene keto esters can be approached through several strategic routes, primarily involving the introduction of a keto-ester functionality onto a pre-formed phenanthrene ring or the construction of the phenanthrene ring from precursors already bearing the desired moieties.

A common and versatile method for the synthesis of phenanthrene derivatives is the Haworth synthesis . This process typically begins with the Friedel-Crafts acylation of naphthalene with an appropriate anhydride, such as succinic anhydride, in a solvent like nitrobenzene to favor acylation at the 2-position.[3] The resulting keto acid undergoes a Clemmensen reduction to deoxygenate the ketone, followed by an intramolecular Friedel-Crafts cyclization using a strong acid like concentrated sulfuric acid to form the third ring. Subsequent aromatization, often achieved through dehydrogenation with selenium or palladium on carbon, yields the phenanthrene core. To introduce a keto ester group, modifications to this general scheme can be envisioned, for instance, by using a substituted anhydride in the initial acylation step.

Another powerful strategy involves transition-metal-catalyzed cross-coupling reactions , such as the Heck reaction, to form a stilbene precursor, which can then undergo an oxidative photocyclization to yield the phenanthrene skeleton.[4][5] This method offers a high degree of flexibility in the introduction of various substituents. For example, a bromo-stilbene derivative can be synthesized via a Heck reaction between a brominated styrene and an aryl boronic acid. Subsequent photocyclization in the presence of an oxidizing agent like iodine affords the phenanthrene. The ester and keto functionalities can be introduced on the starting materials or elaborated on the phenanthrene core.

Friedel-Crafts acylation of a pre-existing phenanthrene ring is also a viable approach.[6][7] The reaction of phenanthrene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce a keto group at various positions, with the substitution pattern being highly dependent on the reaction conditions, including the solvent and temperature.[6] To generate a keto ester, a reagent containing both functionalities, such as an ester-bearing acyl chloride, could be employed.

Representative Experimental Protocol: Synthesis of a Phenanthrene Keto Ester Derivative

The following is a representative, generalized protocol for the synthesis of a phenanthrene keto ester derivative, compiled from established synthetic methodologies for phenanthrene compounds.[4][6][8]

Step 1: Friedel-Crafts Acylation of Phenanthrene

-

To a stirred solution of phenanthrene (1 eq.) in a suitable solvent (e.g., nitrobenzene or ethylene dichloride) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Slowly add the desired acylating agent, for instance, methyl 4-chloro-4-oxobutanoate (1.1 eq.), dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired phenanthrene keto ester.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of Phenanthrene Derivatives

A significant body of research highlights the potent cytotoxic effects of phenanthrene derivatives against a variety of human cancer cell lines.[4][5][9] The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of several phenanthrene derivatives against various cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.

| Compound | Cell Line | IC₅₀ (µg/mL)[4] |

| 10b | Hep-2 | 5.50 |

| Caco-2 | 4.93 | |

| 10c | Hep-2 | 1.06 |

| Caco-2 | >10 | |

| 10d | Hep-2 | 2.81 |

| Caco-2 | 0.97 | |

| 11b | Hep-2 | 6.75 |

| Caco-2 | 5.64 | |

| 11c | Hep-2 | 4.24 |

| Caco-2 | 3.93 | |

| 11d | Hep-2 | 4.75 |

| Caco-2 | 1.09 | |

| 12 | Caco-2 | 7.51 |

| 13 | Caco-2 | 6.93 |

| 15 | Hep-2 | 3.55 |

| Caco-2 | 5.33 |

Table 1. Cytotoxicity of phenanthrene derivatives against human epidermoid carcinoma (Hep-2) and human colon carcinoma (Caco-2) cell lines.[4]

| Compound | Cell Line | IC₅₀ (µM)[5] | Selectivity Index (SI)[5] |

| 6-Methoxycoelonin (4) | UACC-62 (Melanoma) | 2.59 ± 0.11 | 25.1 |

| MCF-7 (Breast) | 37.9 (reported) | - | |

| Callosin (6) | UACC-62 (Melanoma) | >25 | - |

| MCF-7 (Breast) | >25 | - | |

| NCI-H460 (Lung) | >25 | - | |

| OVCAR-3 (Ovarian) | >25 | - | |

| K-562 (Leukemia) | >25 | - |

Table 2. Cytotoxicity and selectivity index of phenanthrene and dihydrophenanthrene derivatives. The selectivity index is the ratio of the IC₅₀ value for a non-tumor cell line to that of the cancer cell line.[5]

| Compound | Cell Line | IC₅₀ (µM)[10] |

| Compound 3 | U-87 MG (Glioblastoma) | 19.91 ± 4.28 |

| Compound 9 | U-87 MG (Glioblastoma) | 17.07 ± 3.72 |

Table 3. Cytotoxicity of phenanthrene derivatives against human glioblastoma cells.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the cytotoxicity of phenanthrene keto esters using the MTT assay.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of the phenanthrene keto ester in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

After the incubation, carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

Phenanthrene derivatives have been shown to induce cancer cell death primarily through the process of apoptosis, or programmed cell death.[1][11] This is a highly regulated process that involves a cascade of molecular events.

The Apoptotic Pathway

Phenanthrene compounds can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to a change in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][12] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[1][12]

A key regulatory step in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Phenanthrene derivatives have been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thus shifting the balance in favor of apoptosis.[4]

Caption: Intrinsic apoptosis pathway induced by phenanthrene keto esters.

Modulation of Key Signaling Pathways

In addition to directly targeting the apoptotic machinery, phenanthrene derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[13][14] These pathways play crucial roles in cell proliferation, survival, and migration.

The PI3K/Akt pathway is a central regulator of cell survival. Its aberrant activation is a common feature of many cancers. Some phenanthrene compounds have been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway and sensitizing cancer cells to apoptosis.[13][15]

The MAPK/ERK pathway is another critical signaling cascade that controls cell growth and proliferation. Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth. Evidence suggests that certain phenanthrene derivatives can suppress the phosphorylation of key components of this pathway, such as MEK and ERK, contributing to their anticancer effects.[4]

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by phenanthrene keto esters.

Future Directions and Conclusion

Phenanthrene keto esters represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their ability to induce apoptosis and modulate key cancer-related signaling pathways makes them attractive candidates for further investigation.

Future research in this area should focus on:

-

Synthesis of diverse libraries of phenanthrene keto esters to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways affected by these compounds.

-

Evaluation in preclinical in vivo models to assess their efficacy and safety profiles in a more complex biological system.

-

Exploration of their potential in other therapeutic areas , such as anti-inflammatory and neuroprotective agents, given the broad biological activities of the phenanthrene scaffold.

References

- 1. Phenanthrene-Induced Apoptosis and Its Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxic mechanism on phenanthrene-triggered cell apoptosis, genotoxicity, immunotoxicity and activity changes of immunity protein in Eisenia fetida: Combined analysis at cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Co-targeting PI3K/Akt and MAPK/ERK pathways leads to an enhanced antitumor effect on human hypopharyngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

A Technical Guide to Phenanthrene Derivatives in Organic Synthesis

An in-depth technical guide or whitepaper on the core.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, constitutes the structural core of a vast array of molecules with significant applications across science. Its unique, non-linear arrangement imparts distinct electronic and steric properties that have been exploited in medicinal chemistry, materials science, and organic synthesis. In the pharmaceutical realm, the phenanthrene nucleus is a key pharmacophore in numerous natural products and synthetic drugs, including alkaloids like morphine and codeine, as well as antimalarial and cytotoxic agents.[1] As fundamental building blocks, phenanthrene derivatives serve as crucial intermediates in the total synthesis of complex natural products.[2] This guide provides a comprehensive review of the primary synthetic routes to the phenanthrene core and the subsequent application of its derivatives as powerful tools in modern organic synthesis.

Synthesis of the Phenanthrene Core

The construction of the tricyclic phenanthrene system has been achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.1. Classical Cyclization Strategies

Two of the most established methods for synthesizing the phenanthrene ring are the Pschorr reaction and the Mallory photocyclization.

1.1.1. The Pschorr Reaction

The Pschorr reaction, first reported in 1896, is a primary and widely utilized method for phenanthrene synthesis.[3][4] The reaction involves the intramolecular cyclization of an α-phenyl-o-aminocinnamic acid derivative. The key transformation proceeds through the formation of an arenediazonium salt, which, upon treatment with a copper catalyst, generates an aryl radical.[4][5] This radical intermediate then undergoes an intramolecular coupling to form the new C-C bond, yielding the phenanthrene scaffold after rearomatization.[5] While being a powerful tool, classical Pschorr reactions can sometimes result in low yields, though modern modifications have led to significant improvements.[3]

1.1.2. The Mallory Photocyclization

The Mallory reaction is a versatile photochemical method for synthesizing phenanthrenes from diaryl-ethylene (stilbene) precursors.[6] The reaction is initiated by UV irradiation, which promotes an intramolecular 6π-electrocyclization of the cis-stilbene isomer to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[7] This intermediate is then aromatized to the final phenanthrene product in the presence of an oxidizing agent, such as iodine or oxygen.[6][7] The reaction tolerates a wide variety of substituents on the aromatic rings, making it a powerful tool for accessing functionally diverse phenanthrene derivatives.[8][9]

1.2. Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has introduced novel and efficient strategies for constructing the phenanthrene framework, often with improved yields and functional group tolerance compared to classical methods.

1.2.1. Domino and Cascade Reactions

Modern synthetic approaches have focused on one-pot procedures that combine multiple bond-forming events in a single operation. For instance, an efficient cascade reaction has been developed that utilizes a Suzuki-Miyaura coupling followed by an aldol condensation.[10] In this process, a palladium catalyst first mediates the coupling of a 2-bromophenylacetamide derivative with a 2-formylphenylboronic acid to generate a biaryl intermediate, which then undergoes an in-situ intramolecular aldol condensation to cyclize and form the phenanthrene ring system in high yield.[10] Other novel palladium-catalyzed domino reactions, such as those involving C-H activation and retro-Diels-Alder processes, have also been reported, offering a wider substrate scope and shorter reaction times.[2]

Functionalization and Application in Synthesis

Beyond the synthesis of the core structure, the true utility of phenanthrene derivatives is realized in their application as ligands and building blocks in organic synthesis. The rigid, sterically defined, and electronically tunable nature of the phenanthrene scaffold makes it an excellent platform for designing advanced molecular tools.

2.1. Cross-Coupling Reactions

Phenanthrene derivatives are instrumental in the construction of C-N and C-C bonds through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

2.1.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides/sulfonates and amines.[11][12] This reaction has become a cornerstone of medicinal and process chemistry for synthesizing aryl amines. The efficiency and scope of this transformation are highly dependent on the phosphine ligand coordinated to the palladium center. While not phenanthrene derivatives themselves, the synthesis of complex phenanthrene-containing structures, such as dibenzo[a,c]phenazines, often relies on Buchwald-Hartwig amination as a key step to install crucial nitrogen-containing fragments.[13] The reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the arylamine product.[14]

2.1.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for forming C-C bonds between organoboron compounds and organic halides or triflates.[15] This reaction is widely used for synthesizing biaryls and other conjugated systems. Phenanthroline-based polymers have been developed as robust supports for palladium catalysts used in aqueous Suzuki-Miyaura coupling reactions, demonstrating high activity and reusability.[16] The catalytic cycle involves oxidative addition of the organic halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

Table 1: Selected Examples of Phenanthrene Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Product | Yield (%) | Ref. |

| Pschorr Cyclization | (E)-2-amino-α-phenylcinnamic acid diazonium salt | NaI, NaHSO₃ | Homogeneous | 9-Phenanthrenecarboxylic acid | 45% | [3] |

| Mallory Photocyclization | 1,2-bis(4-hydroxyphenyl)-hexafluorocyclopentene | I₂, UV light (λ = 356 nm) | - | 6,9-bis(4-hydroxyphenyl)-hexafluoro-dihydro-cyclopenta[l]phenanthrene | - | [17] |

| Suzuki/Aldol Cascade | Methyl 2-bromophenylacetamide, 2-formylphenylboronic acid | Pd catalyst, base | Microwave irradiation | Substituted Phenanthrene | High | [10] |

| Pd/Norbornadiene Domino | Aryl iodide, o-bromobenzoyl chloride, norbornadiene | Pd catalyst | One-pot | Substituted Phenanthrene | High | [2] |

Note: Yields are as reported in the cited literature; conditions are generalized. "-" indicates data not specified in the abstract.

Experimental Protocols

3.1. Representative Protocol for Pschorr Phenanthrene Synthesis (Modified)

This protocol is a generalized representation based on the principles described in the literature and should be adapted and optimized for specific substrates.[3][4]

-

Diazotization: The starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Radical Cyclization: A suspension of a copper catalyst (e.g., finely divided copper powder, 0.2 eq) in water or another suitable solvent is prepared separately. The cold diazonium salt solution is added slowly and carefully to the copper suspension. Vigorous nitrogen evolution is typically observed.

-

Workup: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., 60-80 °C) to ensure the reaction goes to completion. The mixture is then cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure phenanthrene derivative.

3.2. Representative Protocol for Suzuki-Miyaura Coupling to Synthesize a Biaryl Precursor

This protocol is a generalized representation based on procedures common for Suzuki-Miyaura reactions.[15]

-

Reaction Setup: To a pressure flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Solvent and Degassing: Add the solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 eq).

-

Reaction: The vessel is sealed (if using a pressure flask) and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. thieme.de [thieme.de]

- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 6. Mallory reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Electronic Transitions in the UV-Vis Spectrum of Phenanthrene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic transitions in the ultraviolet-visible (UV-Vis) spectrum of phenanthrene and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the analysis of these compounds is crucial. This guide covers the theoretical background of electronic transitions, detailed experimental protocols for UV-Vis spectroscopic analysis, and extensive quantitative data. Furthermore, it explores the influence of substituents and solvent effects on the UV-Vis spectra of phenanthrene compounds and presents a typical workflow for the screening and development of bioactive phenanthrene derivatives.

Theoretical Background of Electronic Transitions in Phenanthrene

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings, exhibits a characteristic UV-Vis absorption spectrum resulting from π → π* electronic transitions.[1] The extended π-conjugated system of phenanthrene allows for the absorption of UV radiation, leading to the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The UV-Vis spectrum of phenanthrene typically displays three main absorption bands. These bands, often labeled as the β, para, and α-bands (in the Clar classification), arise from transitions to different excited states.

-

β-band (or E-band): This is a very intense absorption band typically observed in the shorter wavelength region of the UV spectrum. It corresponds to an allowed π → π* transition to a high-energy excited state.

-

para-band (or K-band): This band is also intense and appears at a longer wavelength than the β-band. It is characteristic of conjugated systems and is also due to an allowed π → π* transition.

-

α-band (or B-band): This band, appearing at the longest wavelength, is characterized by its fine vibrational structure. It is a result of a symmetry-forbidden π → π* transition, which becomes partially allowed through vibronic coupling. This results in a much lower molar absorptivity compared to the β and para-bands.

The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the presence of substituents and the planarity of the aromatic system.

Quantitative UV-Vis Spectroscopic Data of Phenanthrene and its Derivatives

The following tables summarize the UV-Vis absorption data for phenanthrene and a selection of its derivatives in various solvents. These data illustrate the effects of substitution and solvent polarity on the electronic transitions.

Table 1: UV-Vis Absorption Data for Phenanthrene

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Cyclohexane | 252 | 69200 | [2] |

| 293 | 14000 | [2] | |

| 330 | 250 | [2] | |

| 345 | 200 | [2] | |

| Methanol-Ethanol | 210, 219, 242, 251, 273.5, 281, 292.5, 308.5, 314, 322.5, 329.5, 337, 345 | Not specified | |

| Heptane | 187.5, 211.5 | Not specified |

Table 2: UV-Vis Absorption Data for Substituted Phenanthrene Derivatives in Chloroform

| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| P1 | 9-formyl-10-fluoro | 254, 305, 363 | 45300, 10200, 9300 |

| P2 | 9-(2,2-dicyanovinyl)-10-fluoro | 258, 312, 380 | 38500, 11500, 13100 |

| P3 | 9-(2-cyano-2-ethoxycarbonylvinyl)-10-fluoro | 257, 311, 375 | 42100, 12300, 14500 |

| P4 | 9-(2-acetyl-2-cyanovinyl)-10-fluoro | 256, 315, 382 | 39800, 10800, 12700 |

| P5 | 9-(2-benzoyl-2-cyanovinyl)-10-fluoro | 259, 318, 388 | 43500, 11200, 13800 |

| P6 | 9-(2-cyano-2-nitrovinyl)-10-fluoro | 262, 325, 405 | 35200, 9800, 11500 |

Data for compounds P1-P6 were extracted from a study on new reactive fluorophenanthrenes. The original source provides a more extensive table of photophysical properties.[3][4]

Experimental Protocol for UV-Vis Spectroscopic Analysis